[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride

Aqueous solubility Salt selection Formulation pre-screening

[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride (CAS 2205415-06-9) is a dihydrochloride salt of a trans-configured cyclohexylamine-piperidine scaffold with the molecular formula C12H26Cl2N2 and a molecular weight of 269.25 g/mol. The compound features a 1,4-trans-disubstituted cyclohexane core bearing a primary amine and a 4-methylpiperidine moiety, categorizing it within the cyclohexylpiperidine class of building blocks that has been extensively employed in melanocortin-4 receptor (MC4R) modulator programs, dipeptidyl peptidase IV (DPP-IV) inhibitor discovery, and CCR2 antagonist development.

Molecular Formula C12H26Cl2N2
Molecular Weight 269.25 g/mol
CAS No. 2205415-06-9
Cat. No. B1477862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride
CAS2205415-06-9
Molecular FormulaC12H26Cl2N2
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2CCC(CC2)N.Cl.Cl
InChIInChI=1S/C12H24N2.2ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;;/h10-12H,2-9,13H2,1H3;2*1H
InChIKeyCBEDVHQYZKEABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride (CAS 2205415-06-9): A trans-Cyclohexylamine Scaffold for Medicinal Chemistry and Fragment-Based Discovery


[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride (CAS 2205415-06-9) is a dihydrochloride salt of a trans-configured cyclohexylamine-piperidine scaffold with the molecular formula C12H26Cl2N2 and a molecular weight of 269.25 g/mol . The compound features a 1,4-trans-disubstituted cyclohexane core bearing a primary amine and a 4-methylpiperidine moiety, categorizing it within the cyclohexylpiperidine class of building blocks that has been extensively employed in melanocortin-4 receptor (MC4R) modulator programs, dipeptidyl peptidase IV (DPP-IV) inhibitor discovery, and CCR2 antagonist development [1][2][3]. The dihydrochloride salt form confers enhanced aqueous solubility and solid-state stability relative to the free base (CAS 1340279-09-5) .

Why Generic Substitution Fails for [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride: Salt Form, Stereochemistry, and Scaffold Topology


Interchanging this compound with structurally similar cyclohexylamine building blocks is scientifically unsound due to three interdependent variables that directly govern experimental reproducibility and biological readout. First, the dihydrochloride salt form (CAS 2205415-06-9) versus the free base (CAS 1340279-09-5) alters aqueous solubility by an order of magnitude — a property critical for uniform dosing in biochemical assays . Second, the trans-configuration at the cyclohexane 1,4-positions, confirmed by SMILES notation [C@@H]1CC[C@H](CC1)N on ChemDiv , presents the primary amine and the piperidine nitrogen in a fixed equatorial-equatorial orientation; the corresponding cis-isomer or positional isomers (e.g., CAS 220137-80-4, where the methylene spacer is relocated) would project pharmacophoric elements along different vectors, altering target engagement geometry . Third, the specific 4-methyl substitution on the piperidine ring modulates both lipophilicity (calculated LogP = 2.83) and steric bulk relative to des-methyl or 3-methyl congeners, parameters that directly impact passive permeability and metabolic stability in cellular assays [1].

Quantitative Differentiation Evidence for [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride: Head-to-Head Physicochemical and Structural Comparisons


Aqueous Solubility Enhancement: Dihydrochloride Salt (CAS 2205415-06-9) vs. Free Base (CAS 1340279-09-5)

The dihydrochloride salt of [4-(4-methylpiperidin-1-yl)cyclohexyl]amine (CAS 2205415-06-9, MW 269.25) demonstrates substantially enhanced aqueous solubility compared to the free base (CAS 1340279-09-5, MW 196.33). While direct solubility measurements for this specific compound are not publicly available, the class-level benchmark is established by cyclohexylamine hydrochloride, which exhibits a water solubility of 83 g/100 mL at 17°C [1]. In contrast, the free base cyclohexylamine is miscible with water but requires organic co-solvent for complete dissolution in many assay-relevant buffer systems . The dihydrochloride salt form eliminates the need for DMSO or other organic co-solvents, reducing solvent-induced assay artifacts in biochemical and cell-based screening .

Aqueous solubility Salt selection Formulation pre-screening Biochemical assay compatibility

Stereochemical Definition: Trans Configuration Confirmed by SMILES vs. Unspecified Stereochemistry in Generic Free Base Listings

The ChemDiv catalog entry for this dihydrochloride salt (Compound ID: BB58-3017) explicitly encodes the trans stereochemistry via SMILES notation: CC1CCN(CC1)[C@@H]1CC[C@H](CC1)N, where [C@@H] and [C@H] at the cyclohexane 1- and 4-positions confirm a trans relationship . In contrast, the generic free base listing (CAS 1340279-09-5) on multiple vendor platforms omits stereochemical descriptors (SMILES: NC1CCC(N2CCC(C)CC2)CC1), providing an undefined mixture or unspecified configuration . The trans configuration is critical because the cyclohexylpiperidine SAR literature demonstrates that cis- vs. trans-disubstituted cyclohexylpiperazines exhibit markedly different MC4R binding profiles, with trans-2-disubstituted analogs achieving potent antagonism (Ki = 4.2 nM) while cis-analogs show reduced or abolished activity [1].

Stereochemistry Trans-configuration Structure verification Target engagement geometry

Purity Specification: 98% Dihydrochloride (Leyan) vs. 95% Free Base (Bidepharm) — Impact on Assay Reproducibility

The dihydrochloride salt is commercially available at 98% purity from Leyan (Product 1762900, CAS 1230100-78-3 for the trans isomer dihydrochloride) , compared to the free base which is typically offered at 95% purity from Bidepharm (CAS 1340279-09-5) . The 3-percentage-point purity differential represents a 60% reduction in total impurity burden (from 5% to 2%), which is consequential for dose-response assays where impurities at concentrations above 1% can produce off-target effects or interfere with fluorescence-based readouts [1]. Furthermore, Bidepharm provides batch-level QC documentation for the free base, including NMR, HPLC, and GC traces , but the higher nominal purity of the dihydrochloride salt reduces the confounding influence of unidentified impurities in primary screening campaigns.

Purity Quality control Assay reproducibility Batch consistency

Scaffold Topology Differentiation: 1,4-Cyclohexylamine vs. 1-Methylene-Cyclohexylamine Positional Isomers

The target compound features a direct N-cyclohexyl attachment of the 4-methylpiperidine ring to the cyclohexane core, producing a compact scaffold with a single rotatable bond between the two rings . In contrast, the positional isomer 1-(4-methylpiperidin-1-ylmethyl)cyclohexylamine (CAS 220137-80-4, MW 210.36, C13H26N2) inserts a methylene spacer, increasing the rotatable bond count and altering the spatial relationship between the two amine functionalities . This structural difference translates into distinct molecular recognition properties: the direct-attachment scaffold presents both nitrogens in a fixed 1,4-trans relationship (~5.5 Å separation in extended conformation), whereas the methylene-bridged isomer allows greater conformational flexibility and a different pharmacophoric distance. The C-(1-aryl-cyclohexyl)-methylamine scaffold (analogous to the target compound's topology) has been validated in DPP-IV inhibitor programs achieving low-nM potency and oral bioavailability in rats [1], while the methylene-bridged scaffold has been explored primarily in orexin receptor modulation .

Scaffold topology Positional isomerism Linker geometry Structure-activity relationship

LogP and TPSA Differentiate the 4-Methylpiperidine Cyclohexylamine from Des-Methyl and Alternative N-Substituted Analogs

The target dihydrochloride salt (calculated for the free amine) has a LogP of 2.8318 and a topological polar surface area (TPSA) of 29.26 Ų, placing it within the favorable range for CNS drug-like properties (LogP 1-4, TPSA < 60-70 Ų for blood-brain barrier penetration) . The 4-methyl substituent on the piperidine ring adds approximately +0.5 LogP units compared to the des-methyl analog (estimated LogP ~2.3 for N-cyclohexylpiperidin-4-amine) , while maintaining a single H-bond donor (the primary amine) . This contrasts with analogs bearing polar substituents (e.g., 4-hydroxypiperidine derivatives, which show reduced biological activity in hemicholinium-3 SAR studies) [1] or bulkier N-alkyl groups. The combination of moderate lipophilicity (LogP ~2.8) and low TPSA (~29 Ų) supports its utility as a fragment or scaffold in CNS-targeted medicinal chemistry programs, where permeability is a key optimization parameter [2].

Lipophilicity LogP TPSA Physicochemical property optimization Blood-brain barrier permeability

Optimal Research and Procurement Scenarios for [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride Based on Quantitative Evidence


Fragment-Based Screening and Biophysical Assays Requiring High Aqueous Solubility

The dihydrochloride salt form is specifically indicated for fragment-based drug discovery (FBDD) campaigns employing surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR-based screening at millimolar concentrations in aqueous buffer. The trans-configured scaffold (confirmed by SMILES ) provides a defined pharmacophoric geometry, while the dihydrochloride salt eliminates DMSO co-solvent requirements that can denature proteins or produce false positives in biophysical assays . The low TPSA (29.26 Ų) and moderate LogP (2.83) place this fragment within the 'rule-of-three' guidelines for fragment library design (MW < 300, LogP ≤ 3, H-bond donors ≤ 3).

Structure-Activity Relationship (SAR) Exploration of Melanocortin-4 Receptor (MC4R) Antagonist Chemotypes

The cyclohexylpiperidine scaffold of this compound maps directly onto the core structure of potent MC4R antagonists described by Tran et al. (2005), where trans-2-disubstituted cyclohexylpiperazines achieved Ki = 4.2 nM at MC4R with 262-fold selectivity over MC3R [1]. The target compound serves as a primary amine-functionalized building block for amide coupling to generate focused libraries of MC4R ligands. The trans stereochemistry and the 4-methylpiperidine substitution pattern match the SAR requirements for MC4R antagonist activity, making this dihydrochloride the appropriate starting material for hit-to-lead optimization in metabolic disease programs [2].

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Lead Generation Using the C-(1-Cyclohexyl)-Methylamine Scaffold

The target compound shares its core topology with the C-(1-aryl-cyclohexyl)-methylamine scaffold that yielded selective, orally bioavailable DPP-IV inhibitors with low-nM potency and excellent rat pharmacokinetics, as reported by Namoto et al. (2014) from Novartis [3]. The dihydrochloride form provides the requisite solubility for crystallography co-complex generation (as demonstrated by PDB structure 4N8E for compound 12a bound to DPP-IV [4]), while the trans-configuration ensures consistent binding pose geometry. Procurement of the trans-dihydrochloride salt rather than the free base or unspecified stereoisomer is essential for reproducible co-crystallization and SPR-based binding assays.

Chemokine Receptor CCR2 Antagonist Scaffold Derivatization Programs

This compound serves as a versatile building block for generating piperidinyl-piperidine/cyclohexylamide CCR2 antagonists modeled after compound 44, a potent, orally bioavailable CCR2 antagonist that demonstrated in vivo efficacy in a transgenic murine model of acute inflammation while being clean in an in vivo QT prolongation assay [5]. The two differentiated amine functionalities (primary cyclohexylamine and tertiary piperidine) enable sequential, chemoselective derivatization — a synthetic advantage over mono-amine building blocks that is specifically preserved in the dihydrochloride salt form, where the primary amine remains available for amide coupling while the piperidine can be alkylated or functionalized independently .

Quote Request

Request a Quote for [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.